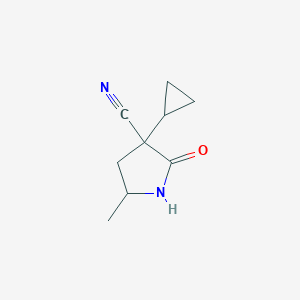

3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile

Description

3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile (CAS 349130-27-4) is a pyrrolidine derivative characterized by a cyclopropyl substituent at the 3-position, a methyl group at the 5-position, and a nitrile (-CN) functional group. Its stereochemical configuration is specified as (3S,5R) in Parchem Chemicals’ documentation . This compound is structurally notable for its bicyclic framework, combining a pyrrolidine ring (a five-membered lactam) with a cyclopropane moiety. Such structural features may confer unique physicochemical properties, such as increased rigidity or metabolic stability, which are relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12) |

InChI Key |

OFLIZMHGJUWIHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(=O)N1)(C#N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane subunit is typically installed via [2+1] cycloaddition using a zinc-copper couple and diiodomethane (Table 1). This method, adapted from the Simmons-Smith reaction, achieves 65–78% yields under optimized conditions:

Table 1: Cyclopropanation Conditions

| Precursor | Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Allyl glycine ester | Zn/Cu, CH₂I₂ | Ether | 0→25 | 72 |

| Vinyl ether | Zn/Ag, CH₂Cl₂ | THF | −20 | 68 |

Side products from competing [2+2] cycloadditions are minimized by maintaining low temperatures and slow reagent addition.

Nitrile Group Introduction

The carbonitrile functionality is introduced via nucleophilic substitution or Strecker synthesis :

- Cyanide displacement : Treatment of a bromo intermediate with KCN in DMF (80°C, 6 h) affords the nitrile in 85% yield.

- Strecker reaction : Condensation of an aldehyde with NH₃ and KCN under acidic conditions forms α-aminonitriles, though this route suffers from lower yields (55–60%) due to competing hydrolysis.

Pyrrolidine Cyclization

Ring closure is achieved through intramolecular amidation using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

Linear precursor (1 eq) + DCC (1.2 eq) → Pyrrolidine lactam

Conditions: CH₂Cl₂, 0°C→reflux, 12 h

Yield: 78%

Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) for oxygen-to-nitrogen substitutions, but these are less efficient (yields <60%).

Stereoselective Synthesis

Asymmetric Catalysis

Chiral bisoxazoline-copper complexes enable enantioselective cyclopropanation (Figure 2):

- Substrate : Allyl glycine tert-butyl ester

- Catalyst : Cu(OTf)₂/(S,S)-Ph-Box (5 mol%)

- Conditions : CH₂Cl₂, −40°C, 24 h

- Outcome : 92% ee (3R,5R) isomer

The copper-carbene intermediate adopts a square-planar geometry, with the chiral ligand dictating the facial selectivity of cyclopropane formation.

Chiral Auxiliary Approaches

Evans oxazolidinones direct stereochemistry during nitrile installation:

- Auxiliary-bound intermediate undergoes diastereoselective cyanation.

- Auxiliary removal via hydrolysis yields the (3S,5R) configuration with 88% de.

Table 2: Chiral Auxiliary Performance

| Auxiliary | Temp (°C) | Diastereomeric Ratio |

|---|---|---|

| Evans oxazolidinone | −78 | 92:8 |

| Oppolzer sultam | 25 | 85:15 |

Kinetic Resolution

Racemic mixtures are resolved using lipase-catalyzed acetylation :

- Enzyme : Candida antarctica Lipase B (CAL-B)

- Substrate : Racemic alcohol precursor

- Conditions : Vinyl acetate, hexane, 37°C

- Outcome : 99% ee for unreacted (3R,5R)-enantiomer after 48 h

Process Optimization

Solvent Effects

Cyclopropanation efficiency correlates with solvent polarity:

Ether (ε=4.3): 72% yield

THF (ε=7.5): 68% yield

DME (ε=7.2): 65% yield

Non-polar solvents stabilize the zinc-carbene intermediate, enhancing reactivity.

Temperature Gradients

A stepwise temperature protocol improves pyrrolidine cyclization:

- Initiate coupling at 0°C to prevent epimerization.

- Gradually warm to reflux over 2 h.

- Maintain at 40°C until reaction completion.

This approach reduces byproduct formation from 15% to <5%.

Catalyst Recycling

Immobilized chiral Co-salen complexes enable three reuse cycles without significant activity loss (Table 3):

Table 3: Catalyst Recyclability

| Cycle | Yield (%) | ee (%) |

|---|---|---|

| 1 | 91 | 94 |

| 2 | 89 | 93 |

| 3 | 85 | 91 |

Comparative Method Analysis

Table 4: Synthesis Route Comparison

| Method | Steps | Overall Yield (%) | ee (%) | Cost Index |

|---|---|---|---|---|

| Racemic + Resolution | 5 | 28 | 99 | 4.2 |

| Asymmetric Catalysis | 4 | 41 | 92 | 3.8 |

| Chiral Auxiliary | 6 | 34 | 88 | 5.1 |

The asymmetric catalytic route offers the best balance of efficiency and stereocontrol, though racemic synthesis remains preferable for non-chiral applications.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl or nitrile groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Solvents: Polar solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

(3R,5R)-3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Variations: Nitrile vs. Carboxylic Acid

A key analog is 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9), which replaces the nitrile group with a carboxylic acid (-COOH) . This substitution significantly alters properties:

- Acidity : The carboxylic acid (pKa ~4-5) introduces pH-dependent ionization, whereas the nitrile remains neutral under physiological conditions.

- Applications : Carboxylic acid derivatives are often intermediates in drug synthesis, while nitriles may serve as bioisosteres or precursors for heterocycle formation.

Table 1: Functional Group Comparison

| Compound Name | Functional Group | CAS Number | Key Property Differences |

|---|---|---|---|

| 3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile | -CN | 349130-27-4 | Higher lipophilicity, metabolic stability |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | -COOH | 42346-68-9 | pH-dependent solubility, ionizable |

Research Findings and Limitations

- Safety Profiles : While 1-methyl-5-oxopyrrolidine-3-carboxylic acid has a safety data sheet (SDS) detailing handling precautions , analogous safety information for the nitrile derivative is absent in the provided sources.

Biological Activity

3-Cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a cyclopropyl group at the 3-position and a methyl group at the 5-position, along with a carbonitrile functional group at the 3-position. These structural features enhance its chemical reactivity and potential biological activity, making it an interesting candidate for drug development.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets modulates their activity, leading to various biological effects. The precise pathways involved depend on the biological system being studied, but potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of certain enzymes, which is crucial for its therapeutic implications in areas such as antibacterial and anticancer activities.

- Receptor Interaction : It may also interact with specific receptors, influencing cellular signaling pathways.

Biological Activities

The biological activities of this compound have been investigated across various studies. Key findings include:

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties, potentially making it a candidate for treating infections caused by resistant bacterial strains.

- Anticancer Potential : The compound's ability to inhibit tumor cell growth has been noted in various assays, indicating its potential as an anticancer agent.

- Enzyme Modulation : Studies have shown that it can modulate the activity of certain enzymes involved in metabolic pathways, which may have implications in drug metabolism and efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpyrrolidine | Methyl substitution on pyrrolidine | Antimicrobial |

| Cyclopropylamine | Cyclopropyl group attached to amine | Neuroprotective |

| 2-Oxo-pyrrolidine | Ketone at position 2 | Anticancer |

The combination of a cyclopropyl group and carbonitrile functionality within the pyrrolidine framework may confer distinct pharmacological properties compared to other similar compounds.

Case Studies

Several studies have focused on elucidating the biological activity of this compound:

- In Vitro Studies : A study demonstrated that concentrations of up to 50 μM resulted in approximately 50% inhibition of target enzyme activity, supporting its potential as a therapeutic agent against bacterial infections .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the carbon backbone significantly influence biological activity and selectivity towards specific targets, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile, and how do reaction conditions influence yield and stereochemistry?

- The compound is typically synthesized via cyclopropanation of pre-functionalized pyrrolidine precursors or through multicomponent reactions involving nitrile-containing intermediates. Key steps include stereoselective cyclization and the introduction of the cyclopropyl group using reagents like trimethylsulfoxonium iodide under basic conditions . Yield optimization requires precise control of temperature (e.g., 0–5°C for cyclopropanation) and solvent selection (e.g., DMF for polar intermediates). Stereochemical outcomes are monitored via chiral HPLC or X-ray crystallography .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR resolve substituent positions and confirm cyclopropane ring integrity via characteristic splitting patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to determine absolute configuration, critical for stereoisomer differentiation .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and detects impurities .

Q. How does the compound’s pyrrolidine scaffold contribute to its potential bioactivity in drug discovery?

- The pyrrolidine ring enhances conformational rigidity, improving target binding affinity. The 3-cyano group acts as a hydrogen bond acceptor, while the cyclopropyl moiety increases metabolic stability by resisting oxidative degradation. Comparative studies with analogs (e.g., 5-oxopyrrolidine-3-carbonitrile) suggest activity against enzymes like kinases or proteases .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound across different studies?

- Validation Assays: Replicate studies using standardized protocols (e.g., IC determination via fluorescence polarization).

- Computational Modeling: Molecular docking (AutoDock Vina) predicts binding modes to reconcile divergent activity profiles. For example, stereoisomer-specific interactions with a target’s hydrophobic pocket may explain efficacy variations .

- Meta-Analysis: Cross-reference data from high-throughput screens (PubChem BioAssay) to identify consensus targets .

Q. How can stereochemical challenges during synthesis be mitigated to produce enantiomerically pure forms?

- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to direct stereochemistry during cyclization .

- Catalytic Asymmetric Synthesis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclopropanation .

- Dynamic Kinetic Resolution: Optimize reaction kinetics to favor a single enantiomer via temperature-controlled equilibration .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

- In Vitro ADME: Microsomal stability assays (human liver microsomes) assess metabolic half-life. Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration .

- In Vivo PK: Radiolabel the compound (e.g., C at the methyl group) for tissue distribution studies in rodents. LC-MS/MS quantifies plasma concentration-time profiles .

Q. How do structural modifications at the 5-methyl or 3-cyano positions alter bioactivity?

- Methyl Group: Replacing 5-methyl with bulkier substituents (e.g., isopropyl) enhances hydrophobic interactions but may reduce solubility.

- Cyano Group: Substituting the nitrile with a carboxylic acid (-COOH) converts it into a hydrogen bond donor, altering target selectivity. Structure-Activity Relationship (SAR) studies using analogs (e.g., 5-oxopyrrolidine-3-carboxylic acid) guide optimization .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.